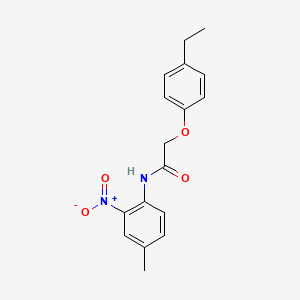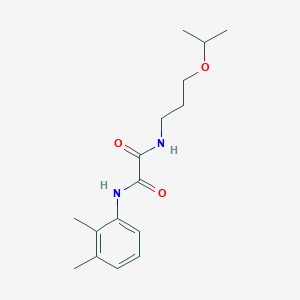
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as Methylparaben, is a widely used preservative in the cosmetic, pharmaceutical, and food industries. Its chemical formula is C15H15NO4, and it is a white crystalline powder. Methylparaben is a member of the paraben family, which includes other commonly used preservatives such as propylparaben and butylparaben.
Mécanisme D'action
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden exerts its preservative effect by inhibiting the growth of microorganisms such as bacteria and fungi. It does so by disrupting the cell membrane and cell wall of these organisms, leading to their death. 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden is also known to have estrogenic activity, which means it can bind to estrogen receptors and mimic the effects of estrogen in the body.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden. One study found that 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden can disrupt the endocrine system by altering the expression of genes involved in estrogen signaling. Another study found that 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden can increase the proliferation of breast cancer cells in vitro. However, these findings are controversial, and more research is needed to fully understand the potential health effects of 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden is a widely used preservative in laboratory experiments due to its effectiveness and low cost. However, its estrogenic activity can interfere with certain assays, particularly those involving hormone receptors. Additionally, 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden can be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There is a need for further research on the potential health effects of 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden, particularly in light of its estrogenic activity. Future studies should investigate the mechanisms by which 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden exerts its estrogenic effects and evaluate its potential to disrupt the endocrine system. Additionally, alternative preservatives should be explored to replace 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden in the industries where it is commonly used.
Méthodes De Synthèse
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden can be synthesized by reacting 4-methyl-2-nitrophenol with 4-ethylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to form 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden.
Applications De Recherche Scientifique
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden has been extensively used as a preservative in various industries, and its safety has been evaluated by regulatory agencies such as the FDA and the European Commission. However, recent studies have raised concerns about the potential health effects of parabens, including 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden. As a result, there has been increasing interest in studying the biological effects of 2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamiden.
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-13-5-7-14(8-6-13)23-11-17(20)18-15-9-4-12(2)10-16(15)19(21)22/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRXGUUSQNJYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5003292.png)
![N-{1-[(2-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5003305.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003308.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5003323.png)
![6-nitro-N-[1-(2-phenylethyl)-4-piperidinyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5003330.png)
![3-[1-(3-bromo-4-methoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5003332.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5003356.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B5003361.png)
![N-({2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-1,2,3,4-tetrahydro-1-isoquinolinyl}methyl)cyclohexanecarboxamide](/img/structure/B5003364.png)

![N-[1-(2-phenylethyl)-4-piperidinyl]-1H-indazol-6-amine](/img/structure/B5003372.png)